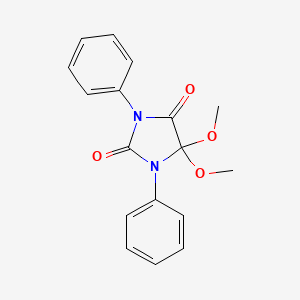
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- typically involves the reaction of benzil with urea in an alcoholic solution in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of benzilic acid, which then undergoes a condensation reaction with urea. The final product is obtained after acidification of the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and subsequent chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: A similar compound with methyl groups instead of methoxy groups.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Another related compound with ethyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- imparts unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl analogs. These properties make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
43109-63-3 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
5,5-dimethoxy-1,3-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(23-2)15(20)18(13-9-5-3-6-10-13)16(21)19(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
LGVGZTVVKDUJNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



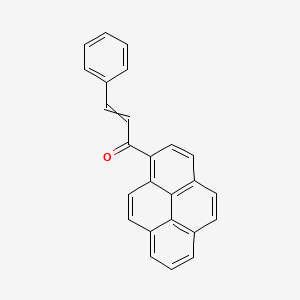
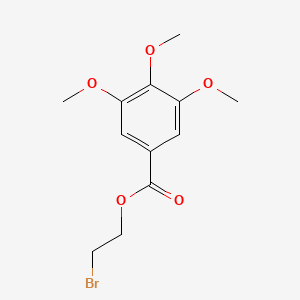
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
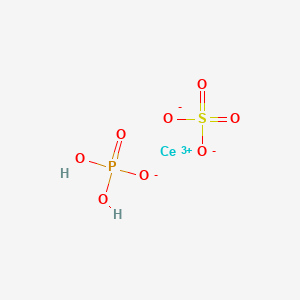
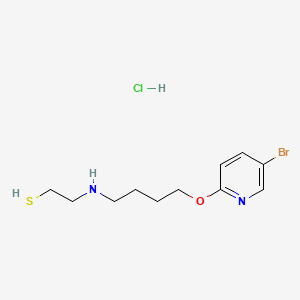
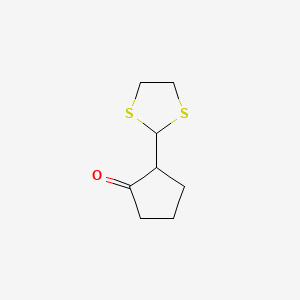

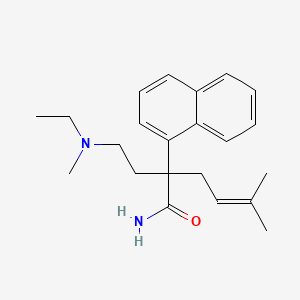
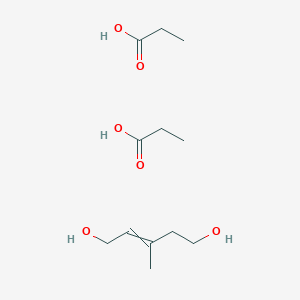


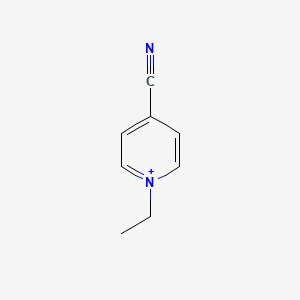
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
